molecular formula C13H17NO2 B13545143 Tert-butyl indoline-5-carboxylate

Tert-butyl indoline-5-carboxylate

Katalognummer: B13545143
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: HXJBHUKHPDLNEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl indoline-5-carboxylate is a chemical compound belonging to the indoline family, which is a significant heterocyclic system in natural products and drugs. Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of tert-butyl indoline-5-carboxylate involves several steps. One common method includes the reaction of indoline with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl indoline-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of tert-butyl indoline-5-carboxylate involves its interaction with molecular targets and pathways in biological systems. The indoline ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl indoline-5-carboxylate can be compared with other indoline derivatives such as tert-butyl indoline-1-carboxylate and tert-butyl 5-(aminomethyl)indoline-1-carboxylate . While these compounds share a similar core structure, their unique substituents and functional groups confer different chemical properties and biological activities. This compound is unique due to its specific tert-butyl and carboxylate groups, which influence its reactivity and applications.

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)10-4-5-11-9(8-10)6-7-14-11/h4-5,8,14H,6-7H2,1-3H3

InChI-Schlüssel

HXJBHUKHPDLNEE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)NCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.